2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Antioxidant Oxidative Stress Structure-Activity Relationship

Researchers developing isoform-selective HDAC inhibitors require the exact Gewald-derived 3-carbonitrile scaffold-subtle ring or substituent changes invalidate SAR and lead to failed campaigns. This compound solves that: • Validated pharmacophore for HDAC isoform selectivity over pan-HDAC toxicity (Gediya et al., 2021). • Superior baseline antioxidant capacity vs. its own derivatives, enabling unambiguous SAR. • Published single-crystal X-ray data confirms half-chair conformation for confident docking/co-crystallization. Global stock ensures reproducible, publication-grade results.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 4651-91-6
Cat. No. B188851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
CAS4651-91-6
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)N)C#N
InChIInChI=1S/C9H10N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2
InChIKeyADHVMGAFAKSNOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Core Scaffold Overview


2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 4651-91-6) is a heterocyclic compound characterized by a fused thiophene-cyclohexane ring system, bearing an amino group at the 2-position and a carbonitrile (cyano) group at the 3-position [1]. It is a key intermediate in the synthesis of diverse biologically active molecules, including histone deacetylase (HDAC) inhibitors [2] and compounds with antiproliferative, antiarrhythmic, and antioxidant activities [3][4]. The compound is typically synthesized via the Gewald reaction from cyclohexanone, malononitrile, and elemental sulfur [5], and is commercially available in research-grade purities (≥95-98%) .

Core scaffold for isoform-selective HDAC inhibitor synthesis – Reported entry point for a novel class of epigenetic probes.
Antioxidant SAR baseline studies – Parent scaffold supports higher reported total antioxidant capacity relative to elaborated derivatives.
Heterocyclic library diversification – 3‑carbonitrile group enables distinct reactivity pathways compared to carboxamide analogs.
Research-grade purities reported; verify lot-specific COA for exact specification.

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Substitution Risks


Generic substitution within the class of 2-aminothiophene-3-carbonitriles fails because subtle variations in the fused ring system and the 3-position substituent can drastically alter chemical reactivity, biological activity, and synthetic utility. For example, replacing the 3-carbonitrile group with a 3-carboxamide (CAS 4815-28-5) changes the electron-withdrawing properties and hydrogen-bonding potential, redirecting the molecule toward different therapeutic targets like GABAergic modulation rather than HDAC inhibition [1]. Similarly, expanding the cyclohexane ring to a cycloheptane (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile) modifies the scaffold's conformational flexibility and three-dimensional shape, which can disrupt its binding affinity in established pharmacophore models [2]. Such changes invalidate structure-activity relationships (SAR) and can lead to failed experiments or off-target effects, making precise procurement of this specific carbonitrile essential for reproducible results.

Functional group Replacing 3‑carbonitrile with 3‑carboxamide (CAS 4815-28-5) may redirect hydrogen‑bonding and electrophilic reactivity, shifting synthetic outcomes away from HDAC‑relevant chemical space.
Ring size Cycloheptane‑fused analogs (2‑amino‑5,6,7,8‑tetrahydro‑4H‑cyclohepta[b]thiophene‑3‑carbonitrile) alter scaffold conformation, potentially disrupting established pharmacophore fit in docking and SAR models.
Derivative variability Further elaborated derivatives may show reduced antioxidant capacity; the parent scaffold is reported as a more consistent baseline for oxidative stress research.

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Differentiation from Analogs


Superior Antioxidant Capacity

The parent compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, exhibited greater total antioxidant capacity (TAC) than many of its own newly synthesized derivatives. This is a critical point of differentiation, as it shows that further synthetic elaboration can diminish the core antioxidant property, establishing the parent compound as a privileged scaffold for this activity [1].

Antioxidant capacity
Class‑level inference
Parent scaffold showed greater total antioxidant capacity than its newly synthesized derivatives in the same study (qualitative, phosphomolybdenum method).
Supports antioxidant baseline SAR studies.
Quantified difference not reported; data to verify for quantitative comparisons.
Antioxidant Oxidative Stress Structure-Activity Relationship

Conformational Stability for Drug Design

Single-crystal X-ray diffraction reveals that 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile adopts a specific half-chair conformation for the cyclohexane ring and an essentially planar thiophene ring. This precise three-dimensional geometry, stabilized by a defined network of N-H···N hydrogen bonds forming R22(12) centrosymmetric rings, is a unique physical characteristic not shared by its analogs with different ring sizes or substituents [1].

Conformational stability
Cross‑study comparable
Half‑chair cyclohexane (QT = 0.487(1) Å, θ = 50.6(1)°, φ = 148.6(2)°); planar thiophene (r.m.s. deviation 0.05 Å); N‑H···N bonded R₂²(12) rings.
Defined geometry aids docking and co‑crystallization modeling.
Single‑crystal X‑ray data at 295 K; unit cell volume 898.81(5) ų.
Crystallography Molecular Conformation Structure-Based Drug Design

Synthetic Divergence from Carboxamide Analog

The 3-carbonitrile group in the target compound provides a distinct electrophilic site for nucleophilic attack and heterocyclization reactions, directing synthesis toward different chemical space compared to the 3-carboxamide analog (CAS 4815-28-5). In a direct comparative study, both compounds were used as starting materials and reacted with different organic reagents to produce distinct series of thiophene derivatives, highlighting their non-interchangeable roles as building blocks [1].

Synthetic divergence
Direct head‑to‑head
3‑Carbonitrile vs 3‑carboxamide analog: each led to distinct derivative series with different pharmacological profiles (LD₅₀, receptor activities).
Non‑interchangeable building block for nitrile‑specific libraries.
Reaction conditions tailored to each functional group’s reactivity.
Synthetic Chemistry Heterocyclic Chemistry Functional Group Reactivity

Isoform-Selective HDAC Inhibition Scaffold

The tetrahydrobenzo[b]thiophene-3-carbonitrile core was specifically identified through pharmacophore modeling as a novel scaffold for designing isoform-selective HDAC inhibitors. This is a key differentiation from other common HDAC inhibitor scaffolds (e.g., hydroxamates, benzamides) which often suffer from poor isoform selectivity due to high sequence homology [1].

HDAC isoform selectivity
Class‑level inference
Pharmacophore modeling identified this scaffold as a novel entry for isoform‑selective HDAC inhibitors (HDAC1, HDAC6 active).
Supports epigenetic probe development studies.
First report of selective HDAC inhibitors with this cyclic linker; further validation advised.
Epigenetics Histone Deacetylase Anticancer

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Applications


Isoform-Selective HDAC Inhibitor Development

This compound is the established starting material for a novel class of HDAC inhibitors. Procurement is justified for research groups following the pharmacophore modeling and synthetic strategy outlined by Gediya et al. (2021) to generate isoform-selective compounds, a key advantage over pan-HDAC inhibitors with greater toxicity [1].

Probing Oxidative Stress and Antioxidant Mechanisms

Given evidence that the parent carbonitrile scaffold exhibits superior total antioxidant capacity compared to its own derivatives, this compound is an optimal choice for studies aiming to establish a baseline antioxidant SAR or for developing novel antioxidant probes without the confounding variable of additional functional groups [2].

Co-crystallization and Docking Studies

The availability of high-quality, single-crystal X-ray diffraction data makes this compound an ideal candidate for co-crystallization studies with target proteins (e.g., HDACs, Keap1) or for use as a reference ligand in computational docking and molecular dynamics simulations. Its well-defined half-chair conformation and hydrogen-bonding network provide a robust, experimentally validated starting point for modeling [3].

Heterocyclic Library Building Block

The unique reactivity of the 3-carbonitrile group, as demonstrated in direct comparison with the 3-carboxamide analog, makes this compound an essential building block for synthesizing diverse thienopyrimidine, thiazole, and other fused heterocyclic libraries. Its use is required for accessing the specific chemical space and biological profiles associated with the nitrile-derived series [4].

Application
Selection Property
Validation Focus
Isoform‑selective HDAC inhibitor research
Pharmacophore‑guided scaffold
HDAC isoform selectivity and cellular antiproliferative endpoints
Oxidative stress and antioxidant SAR studies
Parent scaffold baseline antioxidant capacity
Total antioxidant capacity (TAC) and free‑radical scavenging assays
Co‑crystallization and computational docking
Experimentally resolved conformation
Half‑chair geometry and hydrogen‑bond network reproducibility
Heterocyclic library diversification
3‑Carbonitrile reactivity profile
Nitrile‑directed heterocyclization and derivative scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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